diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate
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Overview
Description
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a nitro group at the 5-position of the indole ring and a malonate ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate typically involves the reaction of 5-nitroindole with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 5-nitroindole, diethyl malonate, sodium ethoxide.
Reaction Conditions: Reflux in ethanol.
Procedure: The 5-nitroindole is dissolved in ethanol, and diethyl malonate is added along with sodium ethoxide. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The malonate ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-((5-amino-1H-indol-3-yl)methyl)malonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Hydrolysis: 2-((5-nitro-1H-indol-3-yl)methyl)malonic acid.
Scientific Research Applications
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring can also bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate can be compared with other indole derivatives such as:
Diethyl 2-((5-bromo-1H-indol-3-yl)methyl)malonate: Similar structure but with a bromo group instead of a nitro group, leading to different reactivity and biological activities.
Diethyl 2-((5-chloro-1H-indol-3-yl)methyl)malonate: Contains a chloro group, which also affects its chemical and biological properties.
The uniqueness of Diethyl 2-((5-nitro-1H-indol-3-yl)methyl)malonate lies in its nitro group, which imparts distinct reactivity and potential biological activities compared to its halogenated counterparts.
Biological Activity
Diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an indole moiety with a nitro substitution, which is known to influence its pharmacological properties. The presence of the diethyl ester functional groups allows for various chemical reactions, including nucleophilic substitutions and hydrolysis.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₂O₄
- Molecular Weight : 342.35 g/mol
Anticancer Properties
The indole structure is often associated with anticancer activity. Studies have shown that compounds containing indole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The nitro group enhances these effects by modulating electron distribution, which may improve interactions with biological targets involved in cancer progression.
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 0.25 | Induction of apoptosis |
A375 (Melanoma) | 0.30 | Inhibition of cell proliferation |
NCI-H460 (Lung) | 0.33 | Modulation of apoptosis-related pathways |
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with microbial cellular components.
Table 2: Summary of Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 1 mM | Moderate |
Escherichia coli | 0.5 mM | High |
Proteus mirabilis | 2 mM | Low |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Antimicrobial Mechanism : The formation of reactive intermediates from the nitro group disrupts microbial cell functions.
In Vitro Studies
A series of in vitro experiments conducted on human tumor cell lines demonstrated the efficacy of this compound in inhibiting growth and inducing cell death. For instance, the compound showed significant cytotoxicity against MCF-7 cells at concentrations as low as 0.25 µM, highlighting its potential as a therapeutic agent in breast cancer treatment.
In Vivo Studies
Animal model studies have indicated that administration of the compound resulted in reduced tumor sizes compared to control groups. These findings support its potential application in cancer therapy.
Properties
CAS No. |
93020-27-0 |
---|---|
Molecular Formula |
C16H18N2O6 |
Molecular Weight |
334.32 g/mol |
IUPAC Name |
diethyl 2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C16H18N2O6/c1-3-23-15(19)13(16(20)24-4-2)7-10-9-17-14-6-5-11(18(21)22)8-12(10)14/h5-6,8-9,13,17H,3-4,7H2,1-2H3 |
InChI Key |
CWOWTBUJIGHWHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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